Urea, 1,3-diisobutyl-2-thio-

描述

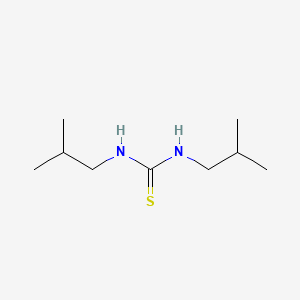

Urea, 1,3-diisobutyl-2-thio-, also known as N,N’-Bis(2-methylpropyl)thiourea, is a sulfur-containing compound with the molecular formula C9H20N2S and a molecular weight of 188.331 g/mol . This compound is part of the thiourea family, which is characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure . Thiourea derivatives have garnered significant attention due to their diverse applications in various scientific fields .

准备方法

The synthesis of Urea, 1,3-diisobutyl-2-thio- can be achieved through several methods. One common synthetic route involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is practically simple, mild, and efficient, making it suitable for industrial production. Additionally, the compound can be analyzed and separated using reverse phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .

化学反应分析

Urea, 1,3-diisobutyl-2-thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with metal salts such as copper(I), zinc(II), and mercury(II) can yield corresponding metal complexes .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H20N2S

- Molecular Weight : 188.331 g/mol

- InChI Key : YFIXICPADGNMGZ-UHFFFAOYSA-N

This compound's unique structure contributes to its diverse applications, particularly in enzyme inhibition and as a reagent in analytical techniques.

Biochemical Analysis

Urea, 1,3-diisobutyl-2-thio has been studied for its interactions with various enzymes. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. The inhibition of these enzymes can have implications for neurodegenerative diseases where cholinergic signaling is disrupted.

Table 1: Enzyme Inhibition by Urea, 1,3-Diisobutyl-2-thio

| Enzyme | Effect | Reference |

|---|---|---|

| Acetylcholinesterase | Inhibition | |

| Butyrylcholinesterase | Inhibition |

Analytical Chemistry

The compound is effectively utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. It can be analyzed using reverse-phase HPLC methods with specific mobile phases that include acetonitrile and phosphoric acid. This method is scalable and suitable for preparative separation, making it valuable in pharmacokinetics studies .

Table 2: HPLC Method Parameters

| Parameter | Details |

|---|---|

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Application | Isolation of impurities |

Cosmetic Formulations

Urea, 1,3-diisobutyl-2-thio is being investigated for its potential use in cosmetic formulations due to its biochemical properties. Its ability to modulate cellular processes may enhance the efficacy of topical products aimed at skin health. Research indicates that compounds like this can improve skin hydration and overall skin barrier function .

Case Study 1: Enzyme Interaction

A study examined the effects of Urea, 1,3-diisobutyl-2-thio on AChE activity in vitro. The results indicated a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications in managing conditions associated with cholinergic dysfunction.

Case Study 2: HPLC Analysis

In a recent analysis using HPLC methods, Urea, 1,3-diisobutyl-2-thio was successfully employed to separate complex mixtures in pharmaceutical formulations. The method demonstrated high sensitivity and reproducibility, highlighting its utility in quality control processes.

作用机制

The mechanism of action of Urea, 1,3-diisobutyl-2-thio- involves its interaction with molecular targets and pathways. Thiourea derivatives are known to form inclusion complexes with various molecules, allowing them to exert their effects . For example, in the context of protein denaturation, thiourea can establish multiple types of interactions, including hydrogen bonds and van der Waals contacts, with protein structures . This interaction disrupts the protein’s stability, leading to its denaturation.

相似化合物的比较

Urea, 1,3-diisobutyl-2-thio- is unique among thiourea derivatives due to its specific molecular structure and properties. Similar compounds include other thiourea derivatives such as N,N’-Bis(2-methylpropyl)thiourea and diisobutyl thiourea . These compounds share similar chemical properties but may differ in their specific applications and reactivity. The presence of the sulfur atom in thiourea derivatives distinguishes them from urea derivatives, which contain an oxygen atom instead .

生物活性

Urea, 1,3-diisobutyl-2-thio- is a thiourea derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry and biochemistry, particularly due to its roles in enzyme inhibition and antioxidant activity. This article explores the biological activity of Urea, 1,3-diisobutyl-2-thio-, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Urea, 1,3-diisobutyl-2-thio- interacts with various biological targets through specific binding interactions. Its mechanism of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by binding to their active sites. This interaction leads to a decrease in enzyme activity, which can have therapeutic implications in conditions like Alzheimer's disease.

- Metal Ion Coordination : Thiourea derivatives can coordinate metal ions, enhancing their biological effectiveness. This property is crucial for the development of metallodrugs and in catalysis.

The biochemical properties of Urea, 1,3-diisobutyl-2-thio- are significant in understanding its biological activity:

- Antioxidant Activity : The compound exhibits notable antioxidant properties. It has been demonstrated to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

- Cellular Effects : Urea, 1,3-diisobutyl-2-thio- influences cell signaling pathways and gene expression related to oxidative stress and apoptosis. Studies indicate that it modulates the expression of genes involved in these processes.

Anticancer Activity

Research has shown that Urea, 1,3-diisobutyl-2-thio- possesses anticancer properties. For instance:

- A study indicated that derivatives of thiourea displayed broad-spectrum antitumor activity with varying GI50 values across different cancer cell lines. The compound's ability to inhibit tumor growth was linked to its interaction with specific molecular targets within cancer cells .

Antibacterial Properties

Urea, 1,3-diisobutyl-2-thio- has also been evaluated for its antibacterial potential:

- In vitro studies revealed that the compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong efficacy as an antimicrobial agent .

Dosage and Temporal Effects

The biological effects of Urea, 1,3-diisobutyl-2-thio- are dose-dependent:

- Low Doses : At lower concentrations, the compound effectively inhibits specific enzymes without causing significant toxicity.

- Temporal Stability : The stability of Urea, 1,3-diisobutyl-2-thio- under standard laboratory conditions allows for prolonged observation of its effects over time. However, degradation may occur with extended exposure.

Summary of Biological Activities

The following table summarizes the key biological activities associated with Urea, 1,3-diisobutyl-2-thio-:

属性

IUPAC Name |

1,3-bis(2-methylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIXICPADGNMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183474 | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29214-81-1 | |

| Record name | N,N′-Bis(2-methylpropyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(diisobutyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。